
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride typically involves the reaction of 2-aminoethylamine with a suitable precursor that contains the imidazolidine ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazolidine ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: A related compound with similar functional groups but different structural properties.
Triethylenetetramine: Another compound with multiple amine groups and potential biological activity.
Uniqueness
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H12ClN3O2 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-6(2-3-7)4(10)8-5(11)9-6;/h2-3,7H2,1H3,(H2,8,9,10,11);1H |
InChI-Schlüssel |
DDIRYQCXIHGWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



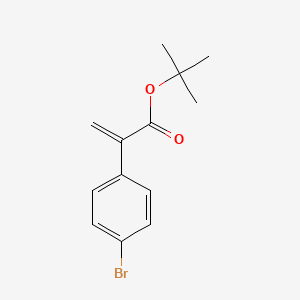
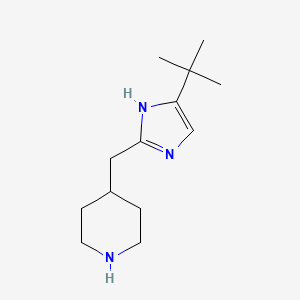

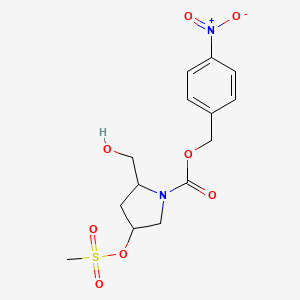
![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
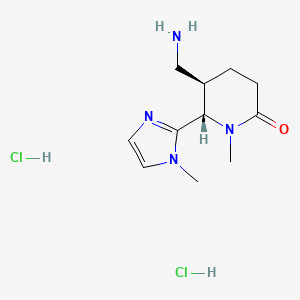
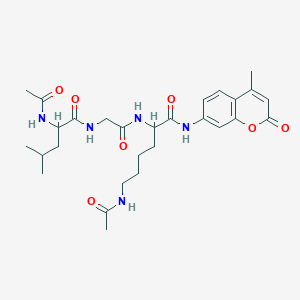
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
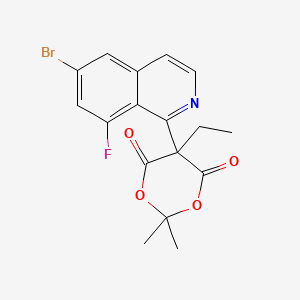
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
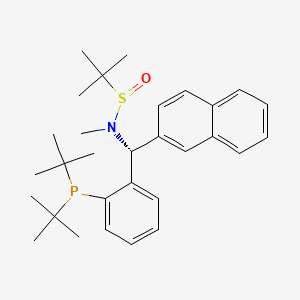
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)

